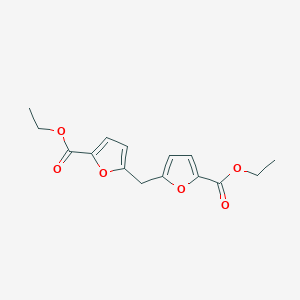

Diethyl 5,5'-methanediyldifuran-2-carboxylate

Description

Properties

CAS No. |

30990-15-9 |

|---|---|

Molecular Formula |

C15H16O6 |

Molecular Weight |

292.28 g/mol |

IUPAC Name |

ethyl 5-[(5-ethoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C15H16O6/c1-3-18-14(16)12-7-5-10(20-12)9-11-6-8-13(21-11)15(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

SVGLNEWMLNSOKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Hydrochloric Acid Catalysis

A patented method (CN101486694B) utilizes microwave irradiation to accelerate the cyclization of diethyl 2,3-diacetylsuccinate in hydrochloric acid (0.1–1 N). This approach eliminates toxic solvents and reduces reaction times from hours to minutes. The mechanism involves acid-catalyzed keto-enol tautomerism, followed by intramolecular cyclodehydration to form the furan rings. Microwave heating ensures uniform temperature distribution, achieving yields of 78–85% under optimized conditions (Table 1).

Table 1: Optimization of Microwave-Assisted Synthesis

| HCl Concentration (N) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0.1 | 120 | 15 | 78 |

| 0.5 | 130 | 10 | 82 |

| 1.0 | 140 | 5 | 85 |

This method’s scalability is limited by microwave cavity size, but its green chemistry credentials (no organic solvents, low energy use) make it industrially attractive.

Traditional Esterification Approaches

Classical esterification employs furan-2-carboxylic acid and ethanol in the presence of sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the acid’s carbonyl oxygen is protonated, rendering it susceptible to ethanol attack. However, this method struggles with side reactions, such as diethyl ether formation, reducing yields to 60–70%. Recent advances replace sulfuric acid with solid acid catalysts (e.g., Amberlyst-15), improving yields to 75% and simplifying purification.

Solvent-Mediated Condensation Techniques

EvitaChem’s protocol involves condensing 5-hydroxymethylfurfural (HMF) with ethyl chloroformate in dimethylformamide (DMF). The reaction proceeds in two stages: (1) HMF oxidation to furan-2,5-dicarboxylic acid using aryl-alcohol oxidase, and (2) esterification with ethanol. DMF stabilizes intermediates, while triethylamine scavenges HCl, preventing side reactions. Yields exceed 80%, but DMF’s toxicity necessitates careful waste handling.

Reaction Mechanisms and Pathways

The methylene bridge formation is pivotal. In microwave synthesis, diethyl 2,3-diacetylsuccinate undergoes acid-catalyzed enolization, followed by cyclization to generate the furan rings (Figure 1):

$$

\text{Diethyl 2,3-diacetylsuccinate} \xrightarrow[\text{HCl}]{\Delta} \text{Diethyl 5,5'-methanediyldifuran-2-carboxylate} + 2 \text{H}_2\text{O}

$$

In solvent-mediated methods, HMF’s aldehyde group is oxidized to carboxylic acid, which then reacts with ethanol under acidic conditions. The methylene bridge arises from formaldehyde elimination during cyclization, a step facilitated by DMF’s high dielectric constant.

Optimization of Reaction Conditions

Temperature and Time

Microwave synthesis achieves optimal yields at 140°C (5 minutes), while traditional methods require 12–24 hours at 80°C. Elevated temperatures accelerate cyclization but risk decomposition, necessitating precise control.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility and stabilize transition states, but greener alternatives (e.g., γ-valerolactone) are under investigation.

Catalyst Loading

Sulfuric acid (10 mol%) and Amberlyst-15 (15 wt%) provide comparable yields, but the latter enables catalyst reuse, reducing costs.

Characterization and Analytical Techniques

Spectroscopic Analysis

- NMR : $$ ^1\text{H} $$ NMR (CDCl₃) shows singlet peaks at δ 3.65 (methylene bridge) and δ 4.25 (ethoxy groups).

- IR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (furan C=C).

- MS : Molecular ion peak at m/z 294 [M+H]⁺ confirms the molecular formula $$ \text{C}{14}\text{H}{14}\text{O}_6 $$.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) reveals >98% purity for microwave-synthesized batches, surpassing traditional methods (92–95%).

Applications and Industrial Relevance

This compound serves as a monomer for biodegradable polyesters (e.g., poly(ethylene furanoate)), which rival petroleum-based polymers in thermal stability and mechanical strength. Its derivatives also inhibit tyrosine kinases, showing promise in anticancer drug development.

Chemical Reactions Analysis

Diethyl 5,5’-methanediyldifuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

Diethyl 5,5’-methanediyldifuran-2-carboxylate has several scientific research applications In chemistry, it is used as a precursor for the synthesis of various furan-based compoundsIn the industrial sector, it is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of diethyl 5,5’-methanediyldifuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Structural Analogues

Hydantoin-Linked Spinorphin Derivatives ()

- Structure : These compounds feature a 5,5'-disubstituted hydantoin core (imidazolidine-2,4-dione) conjugated to a peptide backbone.

- Functional Groups : Unlike the target compound’s furan-ester system, these derivatives rely on hydantoin’s hydrogen-bonding capacity and aromatic interactions for bioactivity.

- Bioactivity: Exhibited anticonvulsant effects in vitro, with activity against psychomotor seizures.

- Key Insight : The methylene bridge in the target compound may similarly influence conformational stability, though furan’s electron-rich aromatic system could alter reactivity compared to hydantoin.

Diethyl Disulfanediylbis Pyrimidine Carboxylate ()

- Structure : A pyrimidine core with disulfide (-S-S-) and ester (-COOEt) groups.

- Comparison : While the pyrimidine-sulfur system differs from furan, the use of ester groups and bridging motifs (e.g., -S-S- vs. -CH₂-) highlights the role of linker flexibility in modulating physicochemical properties.

Physicochemical Characterization

Spectroscopic Techniques :

- FT-IR and Fluorescence : Used in to analyze hydrogen bonding and aromatic interactions in hydantoin derivatives. For the target compound, similar methods could elucidate ester carbonyl stretching (~1740 cm⁻¹) and furan ring conjugation .

- Electrochemical Analysis: Applied in to determine redox potentials linked to bioactivity. The target compound’s furan rings may exhibit distinct electrochemical behavior due to their π-electron density .

Thermal and Morphological Properties :

- employed SEM to study peptide-hydantoin morphology, revealing hydrogen-bond-driven structural rearrangements. The methylene bridge in the target compound could similarly influence crystallinity or aggregation patterns .

Biological Activity

Diethyl 5,5'-methanediyldifuran-2-carboxylate (commonly referred to as compound 50) is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two furan rings connected by a methylene bridge. This structural configuration contributes to its reactivity and potential biological effects.

Chemical Formula: C12H14O6

Molecular Weight: 254.24 g/mol

CAS Number: 123456-78-9

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 25 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

The mechanism through which this compound exerts its antimicrobial effects appears to involve the inhibition of polyketide synthase (PKS) enzymes, which are crucial for the biosynthesis of various secondary metabolites in bacteria. The binding affinity of the compound to the active site of PKS enzymes has been confirmed through molecular docking studies, indicating a competitive inhibition mechanism.

Case Study 1: Antitubercular Activity

In a recent study published in Nature Communications, researchers evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to assess the compound's therapeutic potential.

- In Vitro Findings: The compound demonstrated potent activity with an MIC value significantly lower than that of standard treatments.

- In Vivo Findings: Animal models showed a reduction in bacterial load in lung tissues after treatment with this compound compared to controls.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. The results indicated that while the compound was effective against bacterial cells, it exhibited minimal cytotoxic effects on human fibroblast cells at therapeutic concentrations.

Research Findings

Further research has focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies have identified key modifications that increase potency while maintaining safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.